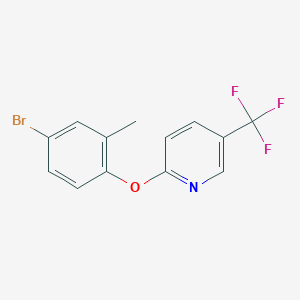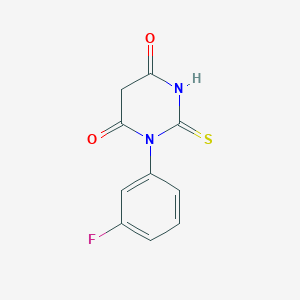
1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as FPTH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas such as cancer treatment, enzyme inhibition, and drug discovery. FPTH is a heterocyclic compound that contains a pyrimidine ring and a thioxo group, and its molecular formula is C10H6FNO2S.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the binding of the compound to the active site of the target enzyme, thereby preventing the enzyme from carrying out its normal function. 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione binds to the cysteine residue in the active site of the enzyme through its thioxo group, forming a covalent bond with the enzyme. This results in the inhibition of the enzyme activity, leading to the downstream effects such as the inhibition of gene expression.
Biochemical and Physiological Effects
1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have several biochemical and physiological effects. Inhibition of HATs by 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione results in the downregulation of gene expression, which can have a therapeutic effect in cancer treatment. 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. However, 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to have cytotoxic effects on normal cells, indicating the need for further studies to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments include its potency as an enzyme inhibitor, its specificity for certain enzymes, and its potential therapeutic applications. However, the limitations of using 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione include its cytotoxic effects on normal cells, its potential for off-target effects, and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for research involving 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One potential direction is the development of 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione analogs that have improved potency and selectivity for specific enzymes. Another direction is the investigation of the therapeutic potential of 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in combination with other anticancer agents. Additionally, further studies are needed to determine the safety and efficacy of 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in animal models and clinical trials.
Synthesis Methods
The synthesis of 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 3-fluorobenzoyl isothiocyanate with uracil in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The yield of 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been found to be a potent inhibitor of several enzymes such as histone acetyltransferases (HATs), which are involved in the regulation of gene expression. 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the activity of p300/CBP-associated factor (PCAF), a HAT that is overexpressed in several types of cancer. 1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been found to inhibit the activity of lysine acetyltransferase 2B (KAT2B), another HAT that is involved in the development of leukemia.
properties
IUPAC Name |
1-(3-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2S/c11-6-2-1-3-7(4-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPDCJQGDRDIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N(C1=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

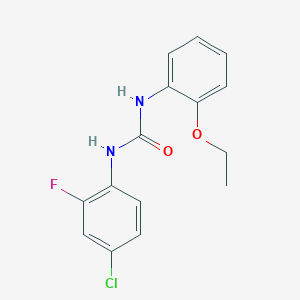

![2-[5-(4-isopropylphenyl)-3-methyl-1H-pyrazol-1-yl]pyridine](/img/structure/B5791391.png)

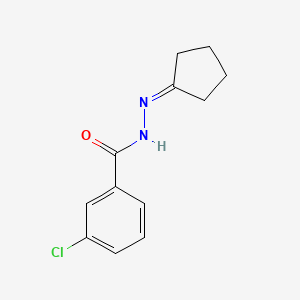

![3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5791406.png)
![ethyl 4-amino-2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5791410.png)
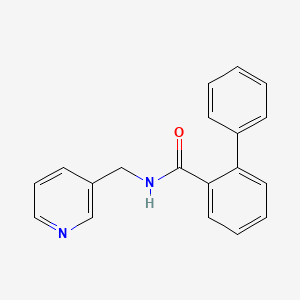
![2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5791435.png)
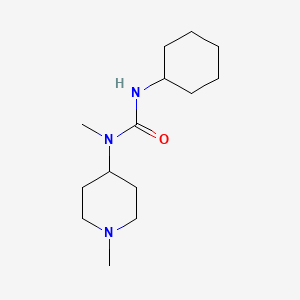
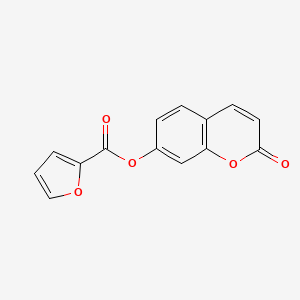
![3,4,8-trimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5791469.png)
